4-(Bromomethyl)-2-chloro-6-methoxypyridine
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Overview
Description
4-(Bromomethyl)-2-chloro-6-methoxypyridine is a heterocyclic organic compound that features a pyridine ring substituted with bromomethyl, chloro, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)-2-chloro-6-methoxypyridine typically involves the bromination of 2-chloro-6-methoxypyridine. The reaction is carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, resulting in the selective bromination at the methyl position.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction conditions and minimizing the risk of side reactions.
Types of Reactions:
Substitution Reactions: The bromomethyl group in this compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under appropriate conditions.
Reduction Reactions: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Substitution: Formation of azido derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dechlorinated products.
Scientific Research Applications
4-(Bromomethyl)-2-chloro-6-methoxypyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-2-chloro-6-methoxypyridine largely depends on the specific reactions it undergoes. For instance, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, facilitating the formation of new bonds with nucleophiles. The chloro and methoxy groups can influence the reactivity and selectivity of the compound in various chemical transformations.
Comparison with Similar Compounds
- 4-(Bromomethyl)-3-methoxypyridine
- 4-(Bromomethyl)-2-chloropyridine
- 4-(Bromomethyl)-6-methoxypyridine
Comparison: 4-(Bromomethyl)-2-chloro-6-methoxypyridine is unique due to the presence of both chloro and methoxy substituents on the pyridine ring, which can significantly influence its reactivity and potential applications. Compared to its analogs, this compound may exhibit different reactivity patterns and selectivity in chemical reactions, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
4-(bromomethyl)-2-chloro-6-methoxypyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClNO/c1-11-7-3-5(4-8)2-6(9)10-7/h2-3H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZODLIXQRAVICAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CC(=C1)CBr)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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